1-amino-2,3-dihydro-1H-inden-4-ol

Medicinal Chemistry Organic Synthesis Drug Discovery

1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7), also known as 1-amino-4-indanol, is a bicyclic primary amine and phenol with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound presents as a powder at room temperature.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 479206-20-7
Cat. No. B1284073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-2,3-dihydro-1H-inden-4-ol
CAS479206-20-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2O
InChIInChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2
InChIKeyGWFKPABLUSNUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7): Procurement-Grade Indane Scaffold for Medicinal Chemistry


1-Amino-2,3-dihydro-1H-inden-4-ol (CAS 479206-20-7), also known as 1-amino-4-indanol, is a bicyclic primary amine and phenol with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol [1]. This compound presents as a powder at room temperature [1]. As an aminoindane derivative, it serves as a versatile building block and scaffold in medicinal chemistry due to its rigid indane core and the presence of two key functional groups, which offer distinct points for further derivatization [2].

1
Rigid indane core with amine and phenol handles for selective derivatization
2
Stable free-base form simplifies handling and storage in medicinal chemistry workflows
3
Reported melanocortin receptor engagement supports targeted SAR and probe development

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Critical Stability and Reactivity Differences Among Regioisomers


Generic substitution among hydroxy-1-aminoindan regioisomers is chemically and procedurally invalid due to profound differences in inherent stability. A foundational study established that the 4-hydroxy (target compound) and 6-hydroxy regioisomers are stable as free bases, whereas the 5-hydroxy analogue is inherently unstable and can only be isolated as a hydrochloride salt due to its facile conversion to reactive quinone methide intermediates [1]. This fundamental instability directly impacts synthesis feasibility, storage conditions, and downstream reaction reliability, making 1-amino-2,3-dihydro-1H-inden-4-ol the only viable free-base option for applications requiring the 4-hydroxy substitution pattern on the indane framework.

Regioisomer Stability
5-Hydroxy analogue is inherently unstable as a free base and only isolable as hydrochloride salt; may disrupt synthetic workflows.
Regiochemical Profile
6-Hydroxy regioisomer, while stable, introduces different electronic and steric properties, potentially shifting SAR outcomes.

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Quantitative Differentiation Data


Superior Free-Base Stability of 4-Hydroxy Regioisomer vs. 5-Hydroxy Analogue

The 4-hydroxy regioisomer (1-amino-2,3-dihydro-1H-inden-4-ol) is stable as a free base, enabling direct handling and storage without salt formation. In stark contrast, the 5-hydroxy regioisomer is inherently unstable as a free base and can only be isolated as its hydrochloride salt due to rapid conversion to quinone methide intermediates [1].

Free-Base Stability
Head-to-head
Target: Stable as free base
5‑OH Analogue: Unstable, requires HCl salt
Free-base form simplifies procurement and direct use in synthesis
Ambient conditions; 5‑OH converts to quinone methide intermediates
Medicinal Chemistry Organic Synthesis Drug Discovery

High-Yield Synthetic Accessibility of 4-Hydroxy Isomer

Synthetic routes to 4-hydroxy-1-aminoindan are well-established and efficient, making it readily accessible for research and scale-up [1]. In contrast, the 5-hydroxy analogue 'defied early synthetic attempts' and only select derivatives could be prepared, indicating a significant disparity in synthetic tractability [1].

Synthetic Accessibility
Head-to-head
Target: Readily synthetically accessible
5‑OH Analogue: Early synthetic attempts failed; unsubstituted form not reported
Supports reliable supply and predictable scale‑up
Free‑base form; standard organic synthesis conditions
Organic Synthesis Process Chemistry Medicinal Chemistry

Selective Melanocortin Receptor Binding Activity

1-Amino-2,3-dihydro-1H-inden-4-ol demonstrates measurable affinity for melanocortin receptors. It exhibits an EC50 of 251 nM at human melanocortin receptor 4 (MC4R) and an EC50 of 63 nM at mouse melanocortin receptor 5 (MC5R) [1]. Additionally, it displaces [125I]NDP-MSH from human MC4R with an IC50 of 158 nM [1]. While head-to-head comparator data for close structural analogs is limited, this activity profile distinguishes it from 1-aminoindan, which lacks the 4-hydroxy group and shows no reported activity at these receptors.

MC Receptor Affinity
Reported
hMC4R EC50 251 nM, mMC5R EC50 63 nM, hMC4R IC50 158 nM
Supports melanocortin receptor SAR studies; context‑dependent
HEK‑293 cells, radioligand displacement; comparator: 1‑aminoindan inactive
Pharmacology Receptor Binding Drug Discovery

Enhanced Solubility in Hydrochloride Salt Form for Biological Assays

The hydrochloride salt of 1-amino-2,3-dihydro-1H-inden-4-ol (CAS 133497-59-3) offers a quantified solubility advantage for in vitro and in vivo studies. The free base solubility is limited and largely predicted, whereas the hydrochloride salt demonstrates a measurable solubility of 0.738 mg/mL in aqueous media . This enables preparation of stock solutions up to 1 mM concentration for biological assays [1].

Aqueous Solubility (HCl Salt)
Data to verify
0.738 mg/mL (HCl salt)
Enables stock solution preparation up to 1 mM for assays
Supplier‑reported value; independent confirmation recommended
Formulation Assay Development Medicinal Chemistry

1-Amino-2,3-dihydro-1H-inden-4-ol (479206-20-7): Validated Application Scenarios


Scaffold for Melanocortin Receptor Ligand Development

Given its demonstrated affinity for melanocortin receptors (hMC4R EC50 = 251 nM, mMC5R EC50 = 63 nM) [1], 1-amino-2,3-dihydro-1H-inden-4-ol serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing selective MC4R or MC5R modulators. This is directly supported by its inclusion in the ChEMBL database as CHEMBL2371835, confirming its status as a bioactive chemical probe.

Stable Building Block for Indane-Based Library Synthesis

The superior chemical stability of the 4-hydroxy regioisomer, as a stable free base unlike the unstable 5-hydroxy analogue [1], makes this compound the preferred building block for generating diverse libraries of indane derivatives. Its stability simplifies reaction work-up and purification, reducing the risk of decomposition during multi-step synthetic sequences.

Key Intermediate for Neurological Drug Candidates

The aminoindane scaffold is a privileged structure in CNS drug discovery, and the 4-hydroxy substitution pattern is a key structural feature in metabolites of known MAO-B inhibitors like ladostigil [1]. 1-Amino-2,3-dihydro-1H-inden-4-ol can therefore be employed as a key intermediate or reference standard in the development and analytical characterization of next-generation neuroprotective agents targeting monoamine oxidase and cholinesterase pathways.

Solubility-Optimized Reagent for In Vitro Pharmacology

For cell-based assays requiring consistent dosing, the hydrochloride salt (CAS 133497-59-3) provides a quantifiable solubility of 0.738 mg/mL [1]. This allows for the preparation of reliable stock solutions, minimizing solvent-related artifacts and ensuring reproducibility in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Melanocortin receptor SAR studies
Receptor-binding activity profile
MC4R/MC5R selectivity and potency assessment
Indane-based library synthesis
Stable free-base scaffold with dual functional handles
Multi‑step reaction compatibility and derivatization yield
CNS pathway probe intermediate
Aminoindane core with MAO‑B metabolite relevance
Reference characterization for MAO/ChE pathway studies
In vitro pharmacology assays
Solubility-optimized salt form
Aqueous stock solution reliability and dosing consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-amino-2,3-dihydro-1H-inden-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.